![molecular formula C19H15N3O4S B2410703 N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2320539-86-2](/img/structure/B2410703.png)
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. CPTH6 is a member of the oxamide family of compounds and has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone acetyltransferases (HATs) and N-myristoyltransferase (NMT).
Wissenschaftliche Forschungsanwendungen
Bioactive Heterocyclic Compounds
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide contains heterocyclic compounds such as furan and thiophene, which are crucial in drug design due to their bioactive properties. These compounds are part of structural units in molecules with medicinal relevance. The incorporation of heteroaryl substituents like furan-2-yl and thiophen-2-yl in purine and pyrimidine nucleobases and nucleosides has been shown to influence activities in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. Various structure-activity relationship studies highlight the modifications of lead compound structures to optimize activity and selectivity in these areas (Ostrowski, 2022).
DNA Interaction and Drug Design
Compounds similar to this compound have been used in the study of DNA interactions, particularly in the case of synthetic dyes like Hoechst 33258. These compounds have a strong affinity for the minor groove of double-stranded B-DNA and are used in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also play a role in drug design as radioprotectors and topoisomerase inhibitors, serving as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Biomass Conversion and Polymer Production
The furan and thiophene units present in this compound are related to the conversion of plant biomass to furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They hold promise in the production of monomers, polymers, fuels, solvents, pharmaceuticals, and pesticides, indicating a broad range of applications in sustainable chemistry and material science (Chernyshev, Kravchenko & Ananikov, 2017).
Carcinogenicity Studies
Thiophene analogs of carcinogens have been synthesized and evaluated for potential carcinogenicity. These studies are essential for understanding the biological and chemical behavior of new compounds and their potential risks. The analogs of benzidine and 4-aminobiphenyl, which are similar in structure to this compound, have been synthesized and evaluated in vitro for their carcinogenic potential (Ashby, Styles, Anderson & Paton, 1978).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-10-12-4-1-2-5-13(12)22-19(25)18(24)21-11-14(23)16-7-8-17(27-16)15-6-3-9-26-15/h1-9,14,23H,11H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKKVCTQHFFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
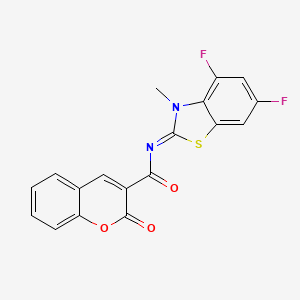
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
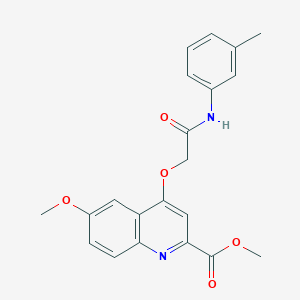
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)
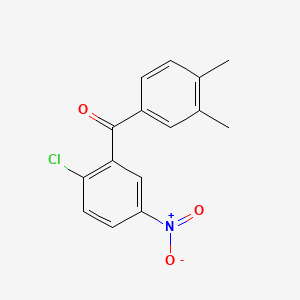
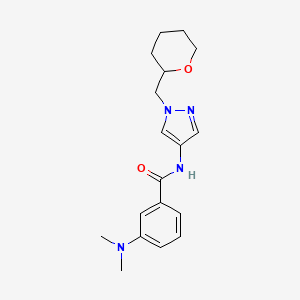
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
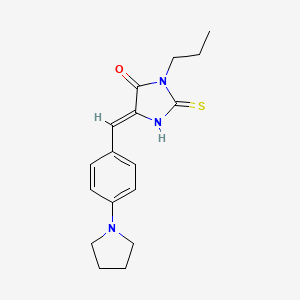
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)